Phosphonic dichloride, (4-chlorophenyl)-

Description

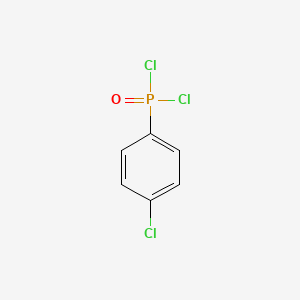

Phosphonic dichloride, (4-chlorophenyl)- (CAS 6971-73-9), also known as 4-chloroanilidophosphoryl dichloride or (4-chlorophenyl)amidophosphoric acid dichloride, is an organophosphorus compound with the molecular formula C₆H₅Cl₃NOP. It features a phosphonic dichloride group (-POCl₂) bonded to a 4-chlorophenyl moiety. This compound is primarily used in polymer synthesis, particularly in interfacial polycondensation reactions with aromatic diols to produce polyphosphonates . Key factors influencing its reactivity include temperature and reagent molar ratios, with optimal polymer yields achieved at 20°C due to minimized hydrolysis of the dichloride group .

Properties

CAS No. |

22585-81-5 |

|---|---|

Molecular Formula |

C6H4Cl3OP |

Molecular Weight |

229.4 g/mol |

IUPAC Name |

1-chloro-4-dichlorophosphorylbenzene |

InChI |

InChI=1S/C6H4Cl3OP/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H |

InChI Key |

VELILNBZKKRZMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1P(=O)(Cl)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Phenylphosphonic Dichloride (CAS 824-72-6)

- Molecular Formula : C₆H₅Cl₂OP

- Structure : A phenyl group replaces the 4-chlorophenyl substituent.

- Reactivity : Exhibits similar reactivity in phosphorylation reactions but lacks the electron-withdrawing chlorine atom, leading to slower reaction kinetics compared to the 4-chlorophenyl derivative.

- Applications : Used in synthesizing flame retardants and agrochemical intermediates.

- NMR Data : Theoretical ³¹P NMR chemical shifts for phenyl derivatives are distinct due to differences in electronic effects. For example, phenylphosphonic dichloride shows a ³¹P shift of δ +25 ppm (gas phase), whereas 4-chlorophenyl derivatives exhibit shifts influenced by the chloro substituent .

Methylphosphonic Dichloride (CAS 676-97-1)

- Molecular Formula : CH₃Cl₂OP

- Structure : A methyl group replaces the aromatic substituent.

- Reactivity : Higher volatility and susceptibility to hydrolysis compared to aryl-substituted dichlorides.

- Applications : Industrial use as a chlorinating agent and precursor for fire retardants (e.g., Phosdiol-A in aircraft materials) .

- Synthesis : Produced via phosphorylation of methyl esters with phosphorus pentachloride (PCl₅) .

Ethylphosphonic Dichloride (CAS 146.93 g/mol)

1-Octylphosphonic Dichloride (CAS 231.1 g/mol)

Unsaturated Phosphonic Dichlorides

- Synthesis: Prepared via thermal dehydrohalogenation of halogeno-alkane phosphonic dichlorides (e.g., CH₂=CH-POCl₂). Triphenyl phosphine catalyzes the reaction, enabling continuous distillative purification .

- Reactivity : Enhanced electrophilicity due to conjugation between the double bond and phosphorus center.

Key Comparative Data

Research Findings and Contradictions

- Temperature Sensitivity : For (4-chlorophenyl)- derivatives, polymer yields drop above 20°C due to hydrolysis, contradicting earlier studies by Prot .

- NMR Analysis : ³¹P NMR shifts vary significantly between alkyl and aryl derivatives. For example, methylphosphonic dichloride exhibits a shift of δ +30 ppm , while aryl derivatives range from δ +25 to +28 ppm .

- Synthetic Efficiency : Aryl dichlorides require milder conditions (20°C) compared to alkyl analogs, which tolerate higher temperatures .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing polyphosphonates using (4-chlorophenyl)phosphonic dichloride?

- Methodological Answer : The yield and inherent viscosity of polyphosphonates depend critically on reagent molar ratios and temperature. Excess phosphonic dichloride (molar ratio 2:1 to diol) maximizes polymer yield and viscosity, while temperatures ≤20°C minimize side reactions like hydrolysis . Lower temperatures suppress solubility of sodium salts but reduce hydrolytic degradation of the dichloride, which otherwise leads to complete yield loss .

Q. Which characterization techniques are essential for verifying the structure of (4-chlorophenyl)phosphonic dichloride derivatives?

- Methodological Answer : Key techniques include:

- FT-IR spectroscopy to confirm P=O and P-Cl bond signatures (e.g., ~1250 cm⁻¹ for P=O) .

- Inherent viscosity measurements to assess polymer molecular weight .

- LogP and PSA calculations to predict hydrophobicity and reactivity, with experimental LogP ≈1.8 and PSA ≈39.4 Ų for morpholine analogs .

Advanced Research Questions

Q. How can contradictory data on temperature effects in polyphosphonate synthesis be resolved?

- Methodological Answer : Iliescu et al. observed improved yields at 20°C due to suppressed hydrolysis , while Prot reported higher yields at elevated temperatures. To reconcile this:

- Control moisture : Use anhydrous solvents and inert atmospheres to minimize hydrolysis at higher temperatures.

- Optimize base concentration : Higher base concentrations (e.g., NaOH) may stabilize intermediates, enabling higher-temperature synthesis without hydrolysis .

- Validate with rotatable experimental designs , such as central composite designs, to isolate temperature effects from other variables .

Q. What strategies enhance the mechanical strength of hydrogels crosslinked with (4-chlorophenyl)phosphonic dichloride?

- Methodological Answer : Semi-interpenetrating networks (semi-IPNs) combining polyvinyl alcohol (PVA) and chondroitin sulfate (CS) show tunable properties:

- Phosphoester crosslinking : Adjust the ratio of phosphonic dichloride to PVA hydroxyl groups to balance rigidity and biodegradability .

- Epichlorohydrin crosslinking : Post-functionalize PVA/phosphoester networks with CS to improve water absorption while maintaining structural integrity .

- Characterize with water vapor transport assays to optimize hydrogel permeability for biomedical applications .

Q. How does the choice of diol structure influence the reactivity of (4-chlorophenyl)phosphonic dichloride in interfacial polycondensation?

- Methodological Answer : Halogenated vs. non-halogenated diols alter reaction kinetics:

- Electron-withdrawing groups (e.g., -Cl in bisphenol A) increase diol electrophilicity, accelerating nucleophilic displacement at the P-Cl bond .

- Steric hindrance : Bulky diols (e.g., cyclohexyl derivatives) require vapor-liquid interfacial systems to mitigate solubility limitations .

- Quantify reactivity via second-order kinetic models, tracking inherent viscosity as a proxy for molecular weight .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the hydrolytic stability of phosphonic dichlorides during polymerization?

- Methodological Answer : Discrepancies arise from:

- Solvent polarity : Hydrolysis is accelerated in polar aprotic solvents (e.g., DMF) due to increased water solubility .

- Base selection : Sodium salts of diols (vs. free diols) reduce water content in the reaction medium, indirectly stabilizing the dichloride .

- Validation approach : Use in situ IR or NMR to monitor hydrolysis intermediates, ensuring real-time detection of side reactions .

Experimental Design Considerations

Q. How to design a robust synthetic protocol for phosphonic dichloride-based polymers with reproducible molecular weights?

- Methodological Answer : Implement a factorial design addressing:

- Variables : Temperature (20–90°C), molar ratio (1:1–2:1), reaction time (6–24 hr) .

- Response metrics : Yield, inherent viscosity, and glass transition temperature (Tg) .

- Process validation : Replicate key experiments (e.g., vapor-liquid polycondensation) using rotatable designs to ensure statistical reliability .

Safety and Handling

Q. What precautions are critical when handling (4-chlorophenyl)phosphonic dichloride in laboratory settings?

- Methodological Answer :

- Hydrolysis mitigation : Store under inert gas (N₂/Ar) with molecular sieves to prevent moisture ingress .

- First aid : Immediate rinsing with water for skin/eye contact; avoid inducing vomiting if ingested .

- Waste disposal : Neutralize with aqueous NaOH (1:10 v/v) to convert residual dichloride into less toxic phosphonate salts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.